

# SBI-0206965's Selectivity for ULK1/2: A Comparative Analysis

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## Compound of Interest

Compound Name: SBI-0206965

Cat. No.: B610725

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This guide provides a detailed comparison of the ULK1/2 kinase inhibitor **SBI-0206965** with other commonly used alternatives. The focus is on selectivity and potency, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies on autophagy.

## Introduction to ULK1/2 Inhibition

Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway. They act as a crucial node, integrating upstream signals from nutrient sensors like mTORC1 and AMPK to regulate the formation of the autophagosome.<sup>[1][2]</sup> Given their central role, small molecule inhibitors targeting ULK1/2 are invaluable tools for dissecting the mechanisms of autophagy and represent potential therapeutic agents for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. **SBI-0206965** was identified as a potent, ATP-competitive inhibitor of ULK1.<sup>[3]</sup> This guide evaluates its performance against other known ULK1/2 inhibitors, ULK-101 and MRT68921.

## Comparative Kinase Inhibition Profile

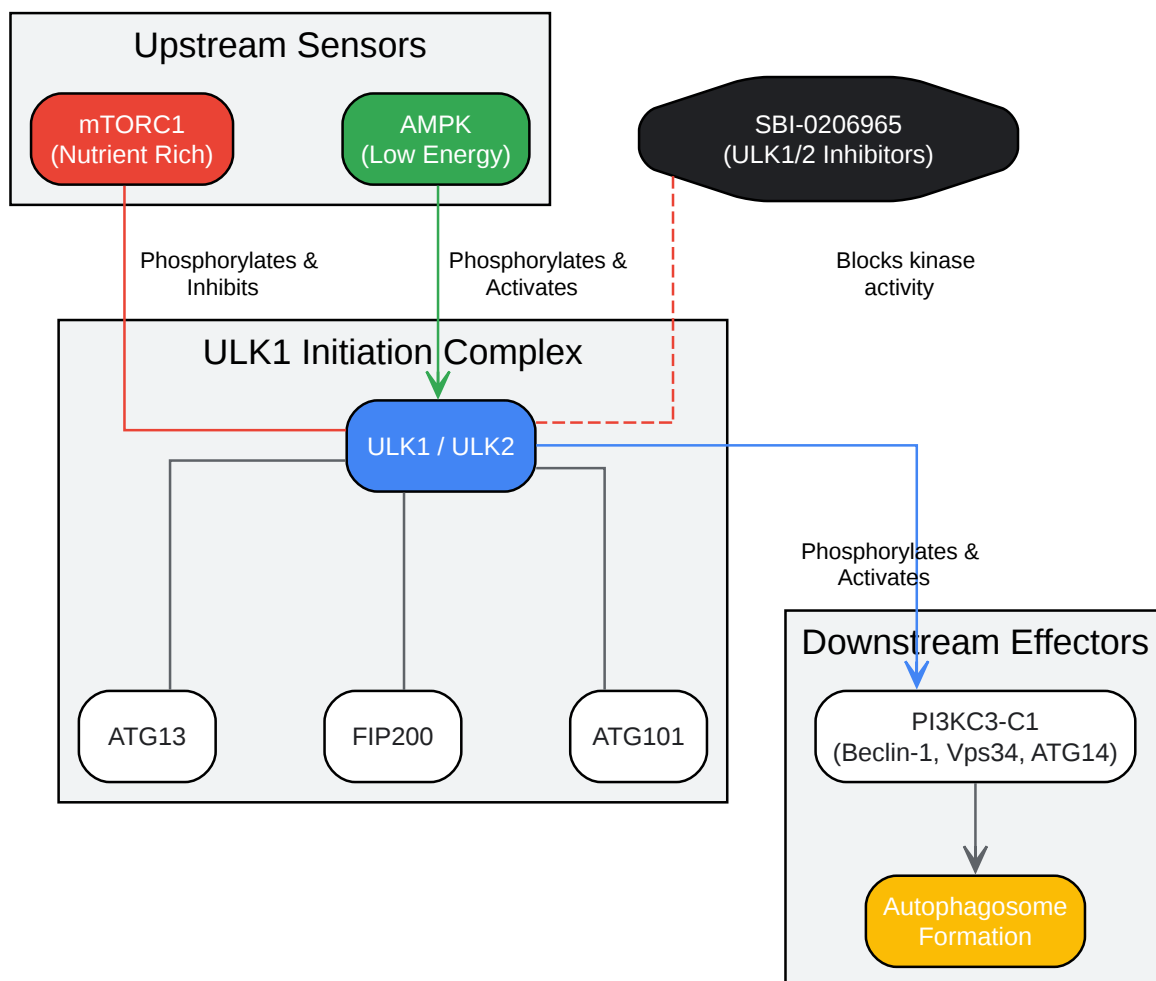
The potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool. The following table summarizes the in vitro inhibitory concentrations (IC<sub>50</sub>) of **SBI-0206965** and its alternatives against ULK1 and ULK2.

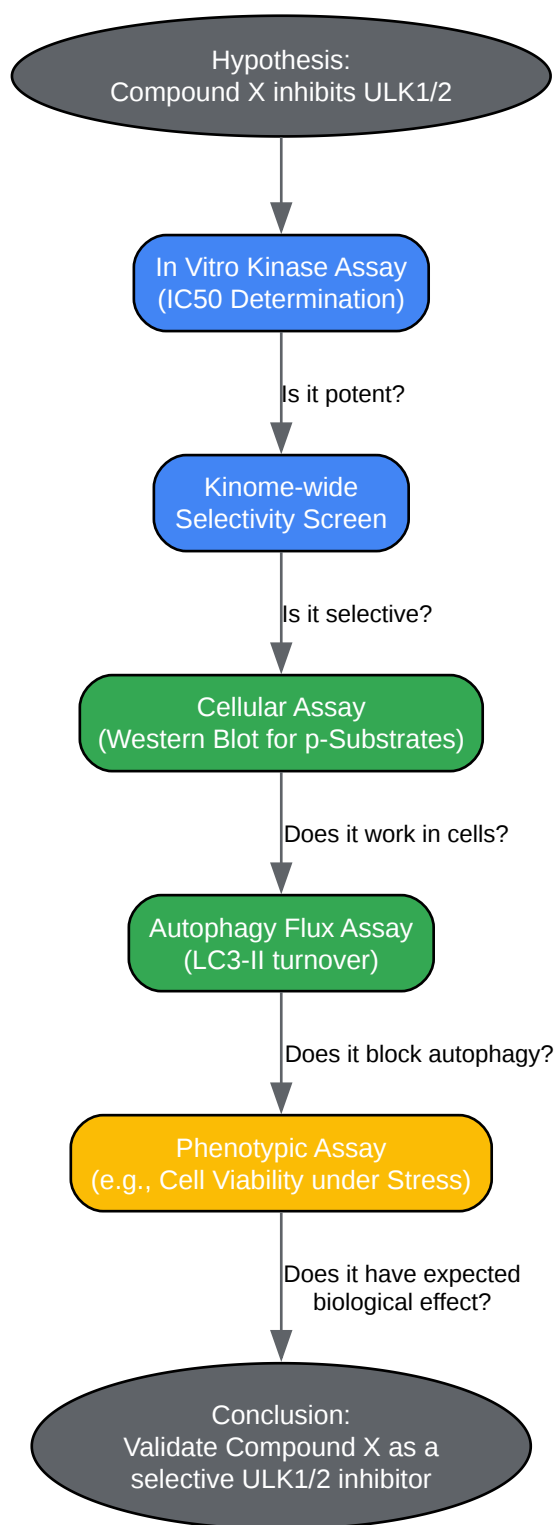
Compound	ULK1 IC50 (nM)	ULK2 IC50 (nM)	Selectivity (ULK1 vs ULK2)	Key Off-Targets
SBI-0206965	108[4][5][6]	212 - 711[5][6][7]	~2 to 7-fold	AMPK, MLK1/3, NUAK1, FAK[8]
ULK-101	1.6 - 8.3[9]	30[9]	~4 to 18-fold	DRAK1 (14 nM), MNK2 (22 nM) [10]
MRT68921	2.9[11][12][13][14]	1.1[11][12][13][14]	~0.4-fold (Dual inhibitor)	NUAK1, AMPK[10][13]

While **SBI-0206965** is a potent inhibitor of ULK1, data indicates it also significantly inhibits AMPK, a key upstream regulator of ULK1.[8][15] In a broad kinase screen of 326 kinases, **SBI-0206965** inhibited 17 other kinases with at least 75% efficiency compared to its inhibition of ULK1.[7] In contrast, ULK-101 demonstrates a more favorable selectivity profile, with only four other kinases inhibited to a similar extent.[7][10] MRT68921 is a potent dual inhibitor of both ULK1 and ULK2.[11][12]

## ULK1/2 Signaling Pathway and Point of Inhibition

The ULK1/2 complex is a central integrator of cellular stress signals to initiate autophagy. The diagram below illustrates the canonical pathway and the inhibitory action of compounds like **SBI-0206965**.





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